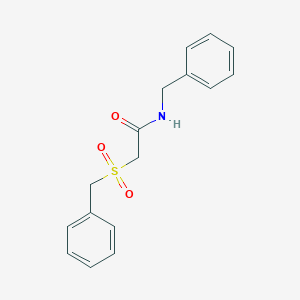

N-benzyl-2-(benzylsulfonyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-benzylsulfonylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-16(17-11-14-7-3-1-4-8-14)13-21(19,20)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLKAFPRAHYHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Benzylsulfonyl Acetamide and Its Analogs

Strategies for the Construction of the N-Benzyl-2-(benzylsulfonyl)acetamide Core Structure

The assembly of the this compound framework hinges on the strategic formation of two key bonds: the C(O)-N amide bond and the C-S bond of the sulfonyl group. The order and method of these bond formations define the synthetic pathway.

Formation of the Acetamide (B32628) Linkage

The central acetamide linkage provides the backbone of the molecule. Its construction can be achieved through classical acylation reactions or modern amide coupling methodologies.

A direct and common method for forming the acetamide bond is the acylation of benzylamine (B48309). This typically involves reacting benzylamine with a suitable acylating agent. In the context of synthesizing the target molecule, the ideal acylating agent would be a derivative of benzylsulfonylacetic acid, such as benzylsulfonylacetyl chloride. This approach directly installs both the acetamide and the benzylsulfonyl groups in a single step.

The reaction of benzylamine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base, such as a tertiary amine or pyridine, in an aprotic solvent at room temperature. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product |

| Benzylamine | Benzylsulfonylacetyl chloride | Triethylamine | Dichloromethane (B109758) | Room Temp. | This compound |

Modern amide bond formation often relies on the use of coupling reagents that activate the carboxylic acid partner for nucleophilic attack by the amine. For the synthesis of this compound, this would involve the coupling of benzylsulfonylacetic acid with benzylamine.

A variety of coupling reagents are available, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being common choices. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Another class of effective coupling reagents includes phosphonium (B103445) salts, such as PyBOP, and uronium salts, like HATU. These reagents also activate the carboxylic acid, facilitating amide bond formation under mild conditions. When using uronium-based reagents like HATU, it is crucial to pre-activate the carboxylic acid before adding the amine to prevent the formation of unwanted guanidinium (B1211019) byproducts. luxembourg-bio.com

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Product |

| Benzylsulfonylacetic acid | Benzylamine | EDC | HOBt | DIPEA | DMF | This compound |

| Benzylsulfonylacetic acid | Benzylamine | HATU | - | DIPEA | DMF | This compound |

This table illustrates plausible amide coupling reactions for the synthesis of the target compound based on general methodologies.

Introduction of the Benzylsulfonyl Moiety

An alternative synthetic strategy involves forming the N-benzylacetamide backbone first, followed by the introduction of the benzylsulfonyl group onto the activated methylene (B1212753) carbon.

Direct sulfonylation of the α-carbon of N-benzylacetamide with a benzylsulfonylating agent, such as benzylsulfonyl chloride, in the presence of a strong base could potentially form the target molecule. The methylene protons of N-benzylacetamide are weakly acidic and can be deprotonated by a suitable base to form a nucleophilic enolate, which could then react with the sulfonyl chloride. However, this approach is challenging due to the relatively low acidity of the methylene protons and potential side reactions at the amide nitrogen.

A more viable and commonly employed strategy for the formation of sulfones is the oxidation of the corresponding sulfide (B99878). This two-step approach involves first the synthesis of the sulfide precursor, N-benzyl-2-(benzylthio)acetamide, followed by its oxidation to the desired sulfone.

The synthesis of the sulfide precursor can be achieved through the nucleophilic substitution of a suitable leaving group on an N-benzylacetamide derivative with a benzylthiolate salt. A practical route involves the reaction of N-benzyl-2-chloroacetamide with benzyl (B1604629) mercaptan in the presence of a base. ijpsr.inforesearchgate.net N-benzyl-2-chloroacetamide itself can be readily prepared by the reaction of benzylamine with chloroacetyl chloride. ijpsr.info

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N-benzyl-2-chloroacetamide | Benzyl mercaptan | Sodium ethoxide | Ethanol (B145695) | N-benzyl-2-(benzylthio)acetamide |

This table outlines the synthesis of the sulfide precursor based on established nucleophilic substitution reactions.

Once the sulfide, N-benzyl-2-(benzylthio)acetamide, is obtained, it can be oxidized to the target sulfone, this compound. A variety of oxidizing agents can be employed for this transformation. Common reagents for the oxidation of sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). derpharmachemica.comnih.gov The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide (B87167) or complete oxidation to the sulfone. For the formation of the sulfone, typically two or more equivalents of the oxidizing agent are used.

| Sulfide Precursor | Oxidizing Agent | Solvent | Product |

| N-benzyl-2-(benzylthio)acetamide | m-CPBA (2 equiv.) | Dichloromethane | This compound |

| N-benzyl-2-(benzylthio)acetamide | H₂O₂ | Acetic Acid | This compound |

This table summarizes common oxidation methods for the conversion of the sulfide precursor to the final sulfone product.

Convergent and Divergent Synthetic Pathways

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the independent synthesis of key fragments of the molecule, which are then combined in a final step. Divergent syntheses, on the other hand, start from a common intermediate that is then elaborated into a variety of target molecules.

One-Pot Synthetic Protocols

In a typical Ugi-4CR for the synthesis of related peptoids, benzylamine can serve as the amine component. abq.org.br While a direct one-pot synthesis of this compound via a similar multicomponent reaction is not extensively documented, the principles of the Ugi reaction suggest a plausible convergent pathway. Such a strategy would theoretically involve the reaction of benzylamine, benzylsulfonylacetic acid, an isocyanide, and a suitable carbonyl component.

The following table outlines the components that could be used in a hypothetical Ugi-4CR for the synthesis of this compound analogs.

| Component | Example Reactant for Analog Synthesis |

| Amine | Benzylamine |

| Carboxylic Acid | Benzylsulfonylacetic acid |

| Isocyanide | tert-Butyl isocyanide |

| Carbonyl Compound | Formaldehyde |

This approach highlights the potential for rapid assembly of the core structure, which is a key advantage of one-pot protocols.

Multi-Step Reaction Sequences and Strategic Intermediate Synthesis

Classical multi-step synthesis remains a fundamental and versatile approach for the preparation of this compound and its derivatives. These linear sequences allow for the careful construction and purification of key intermediates, ensuring the final product's purity.

A common strategy involves the initial preparation of a crucial intermediate, which is then coupled with another fragment to yield the final product. For instance, the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, a related sulfide analog, was achieved by reacting benzenesulfonylguanidine with 2-chloro-N-phenylacetamide. nih.gov This highlights a potential multi-step route where a pre-formed N-benzylated acetamide fragment is reacted with a sulfur-containing species.

A plausible multi-step synthesis of this compound could involve the following strategic steps:

Synthesis of 2-(benzylsulfonyl)acetic acid: This key intermediate can be prepared through various methods, such as the oxidation of 2-(benzylthio)acetic acid.

Activation of the carboxylic acid: The synthesized 2-(benzylsulfonyl)acetic acid would then be activated, for example, by converting it to an acid chloride (2-(benzylsulfonyl)acetyl chloride) using reagents like thionyl chloride or oxalyl chloride.

Amide bond formation: The final step would involve the coupling of the activated carboxylic acid derivative with benzylamine to form the desired this compound.

The table below summarizes a potential multi-step synthetic sequence and the key intermediates involved.

| Step | Reaction | Key Intermediate |

| 1 | Oxidation of 2-(benzylthio)acetic acid | 2-(benzylsulfonyl)acetic acid |

| 2 | Chlorination of the carboxylic acid | 2-(benzylsulfonyl)acetyl chloride |

| 3 | Amidation with benzylamine | This compound |

This methodical approach, while potentially longer than a one-pot synthesis, allows for greater control over the reaction and facilitates the purification of intermediates, which can be critical for achieving high purity in the final product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its analogs can benefit from these principles by employing alternative energy sources, greener solvents, and more atom-economical reactions.

Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. scielo.br These techniques can significantly reduce reaction times, improve yields, and often allow for reactions to be conducted in the absence of a solvent or in environmentally benign solvents like water or ethanol. For example, the synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide was achieved with a high yield of 97% through a direct reaction with acetic anhydride, showcasing a green methodology. scielo.br

The following table highlights some green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Alternative Energy Sources | Microwave or ultrasound irradiation to accelerate the amidation step, reducing energy consumption. |

| Safer Solvents | Utilizing water or ethanol as reaction solvents instead of hazardous chlorinated solvents. |

| Atom Economy | Employing catalytic methods for amide bond formation to minimize the generation of byproducts. |

| Waste Reduction | Developing solvent-free reaction conditions for the synthesis of acetamide derivatives. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Synthetic Approaches for Related N-Benzylsulfonyl Acetamide Derivatives

The synthetic methodologies for this compound can be further understood by examining the synthesis of its related derivatives. The synthesis of N-benzyl-2-acetamidopropionamide derivatives, for example, has been reported in the context of developing potent anticonvulsants. nih.gov These syntheses often involve the modification of an amino acid precursor, followed by coupling with benzylamine.

The synthesis of thiazolyl N-benzyl-substituted acetamide derivatives provides another relevant example. chapman.edu This multi-step synthesis involves the construction of a thiazole-containing acetic acid derivative as a key intermediate, which is then coupled with benzylamine. chapman.edu This approach demonstrates the modularity of synthesizing such compounds, where different heterocyclic systems can be incorporated into the acetamide scaffold.

The table below presents a comparison of synthetic strategies for different N-benzyl acetamide derivatives.

| Derivative | Key Synthetic Strategy |

| N-benzyl-2-acetamidopropionamide | Modification of an amino acid scaffold followed by amidation with benzylamine. nih.gov |

| Thiazolyl N-benzyl-substituted acetamide | Multi-step synthesis of a heterocyclic acetic acid intermediate followed by coupling. chapman.edu |

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Direct acylation of a secondary amine with acetic anhydride. scielo.br |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, the specific experimental data required to detail the spectroscopic characterization and structural elucidation of this compound could not be located. Generating a scientifically accurate article that adheres to the requested outline is not possible without access to primary research detailing the ¹H NMR, ¹³C NMR, and 2D NMR spectra, as well as studies on the conformational dynamics of this specific compound.

The user's request specified a detailed article structure, including data tables for proton and carbon NMR, a discussion of 2D NMR techniques (HSQC and HMBC), and an investigation into the rotational barriers and conformational equilibria, such as cis-trans isomerism. Fulfilling this request would necessitate access to published research where this compound has been synthesized and its molecular structure thoroughly characterized using these advanced analytical methods.

Searches for the compound by its systematic name, alternative names such as N-(phenylmethyl)-2-(phenylmethylsulfonyl)acetamide, and its chemical formula (C₁₅H₁₅NO₃S) did not yield any publications containing the requisite NMR data. While literature on analogous compounds, such as other N-benzyl amides, is available and discusses concepts like restricted rotation around the amide bond, the strict constraint to focus solely on this compound prevents the use of these compounds as examples.

Without primary spectroscopic data, the creation of the requested data tables and the detailed discussion of spectral assignments and structural correlations for this compound cannot be performed. To maintain scientific accuracy and avoid generating speculative or fabricated information, the article as outlined cannot be produced at this time. Further experimental research and publication on the synthesis and characterization of this compound are needed before a detailed spectroscopic analysis can be reported.

Spectroscopic Characterization and Structural Elucidation of N Benzyl 2 Benzylsulfonyl Acetamide

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique "fingerprint" of the compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum provides detailed information about the functional groups within N-benzyl-2-(benzylsulfonyl)acetamide.

The analysis of analogous compounds, such as N-benzylacetamides and aromatic sulfonamides, allows for the prediction of its characteristic absorption bands. researchgate.netrsc.org For instance, the FTIR spectrum of N-benzyl-2-(2-nitroimidazol-1-yl) acetamide (B32628), a structurally related compound, shows an intense band for the N-H bond of the secondary amine in the acetamide fragment around 3281 cm⁻¹. researchgate.net The Amide I band, characteristic of the C=O bond, is observed at 1665 cm⁻¹, while the Amide II band, which corresponds to the N-H flexion, appears near 1585 cm⁻¹. researchgate.net

For the sulfonyl group, the most characteristic vibrations are the asymmetric and symmetric stretching of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The spectrum would also feature bands corresponding to the C-H stretching of the aromatic rings and methylene (B1212753) bridges, as well as aromatic C=C stretching vibrations. researchgate.net

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3300 - 3250 |

| Aromatic C-H Stretch | Aromatic Ring | ~3100 - 3000 |

| Aliphatic C-H Stretch | Methylene (CH₂) | ~2950 - 2850 |

| C=O Stretch (Amide I) | Amide | ~1680 - 1640 |

| N-H Bend (Amide II) | Amide | ~1560 - 1530 |

| Aromatic C=C Stretch | Aromatic Ring | ~1600, ~1490, ~1450 |

| Asymmetric SO₂ Stretch | Sulfonyl | ~1330 - 1300 |

| Symmetric SO₂ Stretch | Sulfonyl | ~1160 - 1140 |

| C-N Stretch | Amide | ~1250 |

| S-N Stretch | Sulfonamide | ~940 - 900 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy excels at detecting vibrations of non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric stretching vibrations of the sulfonyl group and the breathing modes of the aromatic rings. nih.gov Studies on aromatic sulfonamides have used resonance Raman spectroscopy to probe the geometry and ionization state of the sulfonamide group. acs.orgnih.gov Spectral bands in the 900-1000 cm⁻¹ and 1100-1200 cm⁻¹ regions can be assigned to the SO₂NH₂ group. nih.gov The S-N stretching vibrations in sulfonamides have been observed in the 924-906 cm⁻¹ range. researchgate.net The aromatic ring vibrations would also produce strong signals, providing further confirmation of the molecular structure.

Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | ~3060 |

| C=O Stretch (Amide I) | Amide | ~1650 (Weak) |

| Aromatic Ring Breathing | Aromatic Ring | ~1600, ~1000 |

| Symmetric SO₂ Stretch | Sulfonyl | ~1150 (Strong) |

| S-N Stretch | Sulfonamide | ~920 |

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₇NO₃S, corresponding to a molecular weight of 303.38 g/mol . bldpharm.com

Gas Chromatography-Mass Spectrometry (GC/MS)

In GC/MS, the compound is vaporized and separated from other components on a chromatographic column before being ionized, typically by electron impact (EI). EI is a high-energy ionization method that often leads to extensive fragmentation.

For this compound, the molecular ion peak (M⁺˙) at m/z 303 would likely be observed. A prominent fragmentation pattern in compounds containing benzyl (B1604629) groups is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. caymanchem.com Other significant fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl and sulfonyl groups. Alpha-cleavage next to the amide nitrogen could lead to the loss of the benzyl group. libretexts.org The fragmentation of the sulfonyl moiety could result in the loss of SO₂ (64 Da) or the benzylsulfonyl radical. nih.gov

Predicted Key Fragments in the GC/MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 303 | Molecular Ion [M]⁺˙ | [C₁₆H₁₇NO₃S]⁺˙ |

| 212 | [M - C₇H₇]⁺˙ (Loss of benzyl radical) | [C₉H₁₀NO₃S]⁺˙ |

| 148 | [C₉H₁₀NO]⁺ (Benzylacetamide fragment) | [C₉H₁₀NO]⁺ |

| 106 | [C₇H₈N]⁺ (Benzylamine fragment) | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov This makes it ideal for confirming the molecular weight of a compound.

For this compound (MW = 303.38), ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 304.4. nih.gov Depending on the solvent system and the presence of salts, sodium [M+Na]⁺ (m/z 326.4) and potassium [M+K]⁺ (m/z 342.5) adducts may also be observed. nih.gov ESI is a powerful tool for analyzing sulfonamides and their complexes. acs.org While ESI is a soft technique, in-source fragmentation can be induced to generate some fragment ions for structural confirmation. icm.edu.pl

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion from ESI-MS) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique provides detailed structural information by elucidating fragmentation pathways.

The MS/MS fragmentation of protonated sulfonamides has been extensively studied. nih.gov A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.gov This rearrangement pathway leads to the generation of an [M+H-SO₂]⁺ ion. nih.gov Another common fragmentation involves the cleavage of the S-N bond. researchgate.net For this compound, the fragmentation of the precursor ion at m/z 304.4 would likely follow these established pathways. Cleavage of the C-S and S-N bonds would lead to ions corresponding to the benzylacetamide and benzylsulfonyl moieties. The study of benznidazole, which contains an N-benzylacetamide structure, showed fragmentation products at m/z 107 and 91.

Predicted MS/MS Fragmentation Pathways for [M+H]⁺ of this compound (Precursor Ion: m/z 304.4)

| Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

|---|---|---|

| 240.4 | 64.0 (SO₂) | Loss of sulfur dioxide via rearrangement |

| 148.1 | 156.3 (C₇H₇SO₂) | Cleavage of C-S bond, formation of protonated N-benzylacetamide |

| 106.1 | 198.3 | Further fragmentation of the N-benzylacetamide moiety |

| 91.1 | 213.3 | Formation of tropylium ion from either benzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a molecule. This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.ukelte.hu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk For organic molecules like this compound, UV-Vis spectroscopy provides valuable insights into the electronic transitions associated with its constituent chromophores.

The structure of this compound contains several key chromophores that are expected to give rise to distinct absorption bands in the UV-Vis spectrum. These include two phenyl rings and an acetamide functional group. The absorption of UV light by this molecule will primarily involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to anti-bonding π (π*) orbitals. uzh.chlibretexts.org

The phenyl rings in the N-benzyl and benzylsulfonyl moieties are significant chromophores. The conjugated π-electron system of the benzene (B151609) ring gives rise to characteristic π → π* transitions. uzh.ch These transitions are typically observed in the UV region and are responsible for strong absorption bands. uzh.ch

The amide group in this compound is another important chromophore. It possesses both π electrons in the carbon-oxygen double bond and non-bonding (lone pair) electrons on the oxygen and nitrogen atoms. uzh.ch Consequently, the amide functionality can undergo two primary types of electronic transitions:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are generally high-energy transitions, resulting in strong absorption bands at shorter wavelengths. uomustansiriyah.edu.iq

n → π transitions:* These transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* anti-bonding orbital. uzh.ch These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. libretexts.org

The sulfonyl group (SO₂) itself does not absorb significantly in the conventional UV-Vis range of 200-800 nm. However, its presence as a substituent on the benzyl group can influence the electronic environment of the phenyl ring, potentially causing slight shifts in the absorption maxima (λmax) of the ring's π → π* transitions.

The resulting UV-Vis spectrum of this compound would be a composite of the absorptions from all its chromophores. The spectrum is expected to show characteristic bands corresponding to the electronic transitions within the phenyl rings and the amide group. The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis. uomustansiriyah.edu.iq

A summary of the expected electronic transitions for this compound is presented in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) |

|---|---|---|---|

| Phenyl Rings | π → π | ~260 | ~200 - 300 |

| Amide (C=O) | n → π | ~210 - 220 | Weak |

| Amide (C=O) | π → π* | ~180 - 190 | Strong |

Computational and Theoretical Investigations of N Benzyl 2 Benzylsulfonyl Acetamide

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for electronic structure calculations due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govnih.gov For a molecule like N-benzyl-2-(benzylsulfonyl)acetamide, DFT calculations, often using a hybrid functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental molecular and electronic properties. nih.govmdpi.com

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which possesses several rotatable single bonds, multiple conformations (rotamers) can exist.

A thorough conformational analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles. For instance, in a study on the related compound N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were used to explore the PES by varying the [O=C-N-C] and [C-C-N-C] dihedral angles, which successfully identified nine stable conformations. scielo.brresearchgate.net A similar approach for this compound would involve rotating the bonds around the central acetamide (B32628) and sulfonyl linkages to identify various low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at thermal equilibrium, providing insight into the molecule's preferred shapes.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound This table presents hypothetical data to illustrate the expected output of a conformational analysis. The values are representative and not derived from actual calculations on the target molecule.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | [θ1, θ2, θ3] | 0.00 | 75.8 |

| 2 | [θ1', θ2', θ3'] | 1.25 | 10.1 |

| 3 | [θ1'', θ2'', θ3''] | 1.80 | 4.5 |

| 4 | [θ1''', θ2''', θ3'''] | 2.50 | 1.5 |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or to assign spectral features.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, show good agreement with experimental Infrared (IR) and Raman spectra. researchgate.net For this compound, this would allow for the assignment of specific peaks to functional group vibrations, such as the C=O stretch of the amide, the N-H bend, the asymmetric and symmetric SO₂ stretches of the sulfonyl group, and various C-H and C-C vibrations within the benzyl (B1604629) rings. scielo.br

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be correlated with experimental spectra. For similar molecules, calculated NMR shifts have shown strong concordance with experimental values, helping to confirm the molecular structure and assign resonances, especially in complex regions of the spectrum. researchgate.netabq.org.br

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups This table provides an example of how calculated vibrational frequencies for this compound would be compared to experimental data. Values are for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental IR Range (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | 3450 | 3312 | 3350-3250 | Amide N-H stretch |

| ν(C=O) | 1715 | 1646 | 1680-1630 | Amide C=O stretch |

| νasym(SO₂) | 1380 | 1325 | 1350-1300 | Asymmetric SO₂ stretch |

| νsym(SO₂) | 1190 | 1142 | 1160-1120 | Symmetric SO₂ stretch |

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the amide group, while the LUMO would likely be distributed over the electron-withdrawing sulfonyl group and the carbonyl carbon.

Table 3: Illustrative Frontier Molecular Orbital Properties This table shows typical parameters that would be calculated in an FMO analysis of this compound.

| Parameter | Symbol | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.33 | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and for understanding intermolecular interactions. nih.gov

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials. For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the carbonyl and sulfonyl groups, making them sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atom of the amide N-H group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. nih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. These charges provide a quantitative measure of the electron distribution and polarity of chemical bonds. While known to be basis-set dependent, Mulliken charges offer a useful qualitative picture of the charge landscape.

In this compound, the analysis would likely show significant negative charges on the highly electronegative oxygen and nitrogen atoms. The sulfur atom in the sulfonyl group and the carbon atom of the carbonyl group would be expected to carry substantial positive charges, reflecting their electron-deficient nature and susceptibility to nucleophilic attack. This charge distribution underpins the molecule's dipole moment and its potential for electrostatic interactions.

DFT calculations can also be used to predict key thermodynamic properties of a molecule at a given temperature. By combining the electronic energy from the geometry optimization with vibrational frequency calculations, it is possible to determine standard thermodynamic functions such as enthalpy (H), Gibbs free energy (G), and entropy (S). These parameters are crucial for understanding the stability of the molecule and the spontaneity of reactions in which it might participate. For instance, calculations on similar compounds have provided insights into their stability under various conditions. semanticscholar.org

Table 4: Example of Calculated Thermodynamic Parameters at 298.15 K and 1 atm This table presents a hypothetical set of thermodynamic data for this compound to illustrate the output of such calculations.

| Thermodynamic Parameter | Symbol | Illustrative Value |

|---|---|---|

| Total Enthalpy | H | -1125.45 Hartree |

| Gibbs Free Energy | G | -1125.52 Hartree |

| Entropy | S | 150.8 cal/mol·K |

| Heat Capacity (Constant Volume) | Cv | 95.2 cal/mol·K |

Theoretical Mechanistic Studies

Detailed theoretical mechanistic studies specifically focused on this compound, including the elucidation of its reaction pathways, transition states, and potential mediation by ion/neutral complexes, are not extensively available in the current body of scientific literature. Computational chemistry offers powerful tools to predict reaction outcomes and understand mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) are commonly employed to map potential energy surfaces, locate transition state structures, and calculate activation energies, thereby providing a comprehensive picture of the reaction dynamics.

Elucidation of Reaction Pathways and Transition States

A thorough search of peer-reviewed scientific literature did not yield specific studies detailing the elucidation of reaction pathways and transition states for the synthesis or reactions of this compound. Generally, the formation of such an acetamide derivative would likely proceed through the nucleophilic substitution of a suitable starting material. Theoretical investigations would typically involve modeling the reactants, intermediates, and products, and then locating the transition state structures that connect them. The energy of these transition states relative to the reactants determines the kinetic feasibility of the proposed pathway. For related N-benzyl acetamide derivatives, computational studies have been used to understand conformational equilibria and rotational barriers, but not the specific reaction mechanisms of their formation.

Ion/Neutral Complex (INC) Mediated Reaction Mechanisms

There is no specific information available in published research regarding the involvement of ion/neutral complex (INC) mediated reaction mechanisms in the context of this compound. INCs are intermediates where an ion and a neutral molecule are held together by electrostatic forces. They are often invoked in gas-phase reactions and can significantly influence the reaction pathway and product distribution. Investigating such mechanisms for this compound would require dedicated mass spectrometry experiments coupled with high-level theoretical calculations to identify and characterize these transient complexes.

Molecular Modeling and Docking Simulations for Structural Interaction Prediction

While molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological target, specific studies applying these techniques to this compound are not readily found in the literature. Such simulations are fundamental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein's active site. The general process involves creating a 3D model of the ligand and the target receptor, then using a docking algorithm to explore possible binding poses and score them based on various energy functions.

Ligand-Target Interaction Profiling (from a structural perspective)

A specific ligand-target interaction profile for this compound has not been published. For analogous compounds, molecular docking studies have revealed key interactions that contribute to their biological activity. For instance, studies on other N-benzyl acetamide derivatives have identified crucial hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues within target enzyme active sites. A hypothetical interaction profile for this compound would likely involve the benzyl groups engaging in hydrophobic or pi-stacking interactions, while the acetamide and sulfonyl moieties could act as hydrogen bond donors or acceptors.

Interactive Table: Potential Interaction Sites of this compound

| Functional Group | Potential Interaction Type | Interacting Residue Types (Hypothetical) |

| N-H of acetamide | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| C=O of acetamide | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| SO₂ of benzylsulfonyl | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| Benzyl rings | Hydrophobic, Pi-Stacking | Phe, Tyr, Trp, Leu, Val |

Computational Binding Energy Calculations

Specific computational binding energy calculations for this compound are not available in the scientific literature. These calculations provide a quantitative estimate of the binding affinity between a ligand and its target. Methods for calculating binding free energy, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), are computationally intensive but can offer valuable insights for lead optimization in drug design. The accuracy of these predictions is highly dependent on the quality of the force field used and the extent of conformational sampling. For related systems, calculated binding energies have shown good correlation with experimentally determined values, validating their predictive power.

Reactivity and Reaction Mechanisms of N Benzyl 2 Benzylsulfonyl Acetamide

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are key transformations that can occur within the N-benzyl-2-(benzylsulfonyl)acetamide scaffold, leading to significant structural modifications. These reactions are often driven by the formation of stable intermediates or products.

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. wikipedia.org While not directly involving this compound, analogous N-benzyl acetamide (B32628) scaffolds can undergo similar rearrangements. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide with sodium bis(2-methoxyethoxy)aluminum hydride results in products that can be explained by the migration of a cyano group in a Beckmann-type rearrangement. lookchem.com This reaction yields an equimolar ratio of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine, suggesting a complex rearrangement cascade. lookchem.com

The archetypal Beckmann rearrangement is catalyzed by acid, but other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the transformation. wikipedia.org The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the oxime nitrogen migrating. wikipedia.org This stereospecificity is a critical factor in determining the final product structure.

In the gas phase, related structures such as deprotonated N-(phenylsulfonyl)-benzeneacetamide undergo a notable benzyl (B1604629) anion transfer during tandem mass spectrometry. nih.gov This process is initiated by the heterolytic cleavage of the C-CH2-CO bond upon collisional activation. nih.gov This cleavage generates an initial ion/neutral complex, from which the benzyl anion is transferred in an intramolecular aromatic nucleophilic substitution (SNAr) reaction. nih.gov This migratory process highlights the potential for the benzyl group to act as a migrating species under specific energetic conditions.

Furthermore, studies on the lithiation of N-benzylpyrene-1-carboxamide demonstrate that the reaction outcome is highly dependent on the electrophile used for quenching. mdpi.com This suggests that the intermediate lithiated species can undergo different migratory or rearrangement pathways depending on the reaction partner, a principle that could extend to this compound.

Nucleophilic and Electrophilic Reactivity at the Acetamide and Sulfonyl Centers

The electronic properties of the acetamide and sulfonyl groups dictate the nucleophilic and electrophilic character of the molecule. The carbon atoms of the carbonyl and sulfonyl groups are electrophilic, while the nitrogen and oxygen atoms are nucleophilic.

The methylene (B1212753) protons situated between the carbonyl and sulfonyl groups are expected to be acidic, making the corresponding carbon atom a potential nucleophile upon deprotonation. The lithiation of N-benzylpyrene-1-carboxamide with reagents like n-butyllithium (n-BuLi) followed by quenching with an electrophile demonstrates that substitution can occur at the benzylic position. mdpi.com This indicates the formation of a nucleophilic carbanion.

Conversely, the molecule contains several electrophilic centers. The carbonyl carbon of the acetamide group is susceptible to attack by nucleophiles. The sulfur atom of the sulfonyl group is also a strong electrophilic center due to the electron-withdrawing nature of the two oxygen atoms. Density functional theory studies on related Friedel–Crafts benzylation reactions show that reactivity trends can be described by factors like the carbon-chlorine ionic bond dissociation energy and the charge at the chlorine atom for benzyl chloride reactants, underscoring the importance of electrophilicity in these systems. rsc.org N-Benzyl acetamide itself is known to be formed from the reaction of an aryl halide and an amine, a process rooted in nucleophilic and electrophilic interactions. biosynth.com

Cleavage and Fragmentation Pathways (e.g., C-CH2-CO, C-N bonds)

The structural framework of this compound is susceptible to cleavage at several key bonds under specific conditions, such as those found in mass spectrometry.

A significant fragmentation pathway observed in the gas-phase analysis of similar compounds like deprotonated N-(phenylsulfonyl)-benzeneacetamide is the heterolytic cleavage of the CH2-CO bond. nih.gov This cleavage is a key step that initiates further reactions, including intramolecular benzyl anion transfer. nih.gov

Cleavage of the C-N amide bond is another common fragmentation pathway. In the analysis of peptides containing benzyl-aminated lysine (B10760008) residues, collision-induced dissociation leads to two primary fragmentation routes: one involving backbone fragmentation and another corresponding to the cleavage of the Cζ-Nε bond that connects the benzyl group to the lysine side chain. nih.gov This latter pathway involves the elimination of a benzylic or tropylium (B1234903) carbocation. nih.gov The fragmentation of N-benzyl-N-(furan-2-ylmethyl)acetamide in mass spectrometry also shows that most fragments arise from the rupture of C-N bonds. scielo.br

Stereochemical Implications in Reaction Outcomes

Stereochemistry can play a crucial role in the reactivity and biological activity of N-benzyl acetamide derivatives. For reactions that create or involve chiral centers, the spatial arrangement of atoms can significantly influence the outcome.

In the development of anticonvulsant N-benzyl-2-acetamidopropionamide derivatives, it was found that the biological activity resided principally in the (R)-stereoisomer. nih.gov The ED50 value for (R)-18 was 4.5 mg/kg, while the ED50 for (S)-18 was over 100 mg/kg, demonstrating a substantial difference in potency based on stereochemistry. nih.gov This highlights that if this compound were to participate in stereospecific reactions, the resulting enantiomers or diastereomers could exhibit markedly different properties.

Furthermore, as noted in the Beckmann rearrangement, the stereospecific nature of certain reactions is a key determinant of the product structure. wikipedia.org The migrating group is specifically the one that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Reactions with Specific Reagents and Reaction Conditions

The reactivity of the N-benzyl acetamide scaffold can be demonstrated through its reactions with various reagents under defined conditions. While specific data for this compound is limited, the behavior of related compounds provides significant insight.

The table below summarizes key reactions involving similar N-benzyl acetamide structures, illustrating the types of transformations the core scaffold can undergo.

| Reactant Scaffold | Reagents and Conditions | Product(s) | Reaction Type | Source |

|---|---|---|---|---|

| N-benzyl-2-cyano-2-(hydroxyimino)acetamide | Sodium bis(2-methoxyethoxy)aluminum hydride in benzene (B151609), reflux | N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine | Reductive Beckmann-Type Rearrangement | lookchem.com |

| N-benzylpyrene-1-carboxamide | 1. n-BuLi, TMEDA in THF, -78°C 2. TMSCl (electrophile) | Benzylic silylated product and bis-silylated product | Lithiation and Electrophilic Quenching | mdpi.com |

| 3-Benzyloxazolidin-2-one | LDA, -78°C to room temperature | N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide | Base-Induced Dimerization/Ring-Opening | mdpi.com |

| Benzylic Alcohols and N,N-Dialkyl Acetamides | Potassium tert-butoxide (KOtBu), mesitylene, reflux | 3-Arylpropanamides | Radical Condensation | researchgate.net |

These examples show that the N-benzyl acetamide framework can be functionalized at the benzylic position, undergo complex rearrangements, and participate in condensation reactions depending on the chosen reagents and conditions. lookchem.commdpi.commdpi.comresearchgate.net

Derivatization and Analog Synthesis of N Benzyl 2 Benzylsulfonyl Acetamide

Strategic Modifications of the N-Benzyl Substituent

The N-benzyl group is a key feature that can be readily modified to influence the compound's electronic and steric properties.

The introduction of substituents onto the aromatic ring of the N-benzyl group can significantly alter the electronic properties of the entire molecule. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through inductive and resonance mechanisms. minia.edu.eg

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃), and methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring. minia.edu.eg This enhanced electron density can affect the reactivity of the benzyl (B1604629) group and the molecule as a whole. For instance, an electron-donating p-methoxy group can enhance a phenyl ring's basicity. acs.org This increased nucleophilicity can influence the molecule's interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. minia.edu.eglumenlearning.com This effect makes the ring less nucleophilic. lumenlearning.com A strong electron-withdrawing group like a cyano substituent can reduce the ring's basicity. acs.org The electronic interaction between substituents and the benzene (B151609) ring is a critical factor in determining the chemical behavior of benzyl-type radicals and their electronic transitions. koreascience.kr

The position of the substituent (ortho, meta, or para) also plays a crucial role in its electronic influence. These modifications can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

Table 1: Effects of Aromatic Substituents on Ring Reactivity

| Substituent Group | Classification | Effect on Aromatic Ring | Example Substituents |

| Activating | Electron-Donating | Increases electron density, enhances reactivity towards electrophiles | -OH, -CH₃ |

| Deactivating | Electron-Withdrawing | Decreases electron density, reduces reactivity towards electrophiles | -NO₂, -CN, -CO₂Et |

This table is based on information regarding general principles of electrophilic aromatic substitution. lumenlearning.com

The N-benzyl group is often used as a protecting group in organic synthesis because of its stability under various conditions, including acidic and basic environments. chem-station.com Its removal, or deprotection, allows for subsequent functionalization at the nitrogen atom, opening pathways to a wide range of derivatives.

Common methods for N-benzyl deprotection include:

Hydrogenolysis: This is a widely used method involving catalytic hydrogenation, typically with palladium on carbon (Pd/C) and a hydrogen source. chem-station.comacs.org This process is considered a "green" sustainable method due to the easy removal and potential reuse of the catalyst. acs.org However, the strong coordination of the resulting amine product to the palladium catalyst can sometimes decrease catalytic activity. acs.org To overcome this, co-catalysts like niobic acid-on-carbon (Nb₂O₅/C) have been shown to facilitate the Pd/C-catalyzed deprotection. acs.org

Oxidative Cleavage: Benzyl groups can be removed using various oxidizing agents. wikipedia.org Reagents such as chromium trioxide (CrO₃) in acetic acid, ozone, or N-Bromosuccinimide (NBS) can be employed for this purpose. wikipedia.org

Lewis Acid-Mediated Deprotection: The combination of a Lewis acid and a nucleophile can also effect the cleavage of an N-benzyl group. chem-station.com

Once deprotected, the resulting secondary amide can be functionalized through various reactions, such as N-alkylation or N-acylation, to introduce new substituents and create novel analogs with potentially different biological activities. For example, acylation with different acid chlorides can introduce a variety of functional groups. scielo.br

Structural Variations at the 2-Position of the Acetamide (B32628) Moiety

The carbon atom at the 2-position of the acetamide, situated between the carbonyl and sulfonyl groups, is an "active methylene" group. Its protons are acidic and can be removed by a base, creating a nucleophilic carbanion. This reactivity allows for a wide range of structural modifications at this position.

The benzylsulfonyl group can be replaced with other sulfonyl moieties to investigate the impact of steric and electronic changes on the compound's activity. The synthesis of related sulfonamides often starts with a sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, which is then reacted with an amine. scholarsresearchlibrary.com By analogy, starting with different sulfonyl chlorides (e.g., methanesulfonyl chloride) and reacting them with N-benzyl-2-chloroacetamide could yield analogs with different R-SO₂ groups.

The synthesis of N-sulfonyl amidines, for instance, has been achieved through methods like the condensation of amides with sulfonamides or the palladium-catalyzed carbonylation of sulfonyl azides with amides. researchgate.net Such synthetic strategies could be adapted to create a variety of sulfonyl derivatives of N-benzyl acetamide. For example, a one-pot synthesis has been reported for producing di-meta-substituted fluorinated benzenesulfonamides via aromatic nucleophilic substitution, showcasing the feasibility of modifying the aromatic ring of the sulfonyl group. acs.org The variation from a bulky, aromatic benzylsulfonyl group to a smaller, aliphatic methylsulfonyl group would significantly alter the compound's size, shape, and lipophilicity.

Table 2: Comparison of Sulfonyl Moieties

| Sulfonyl Moiety | Structure | Key Characteristics |

| Benzylsulfonyl | -SO₂CH₂C₆H₅ | Bulky, aromatic, lipophilic |

| Methylsulfonyl | -SO₂CH₃ | Small, aliphatic, more polar |

| Phenylsulfonyl | -SO₂C₆H₅ | Aromatic, less flexible than benzylsulfonyl |

| Tosyl (p-toluenesulfonyl) | -SO₂C₆H₄CH₃ | Aromatic, provides steric bulk and specific electronic properties |

The active methylene (B1212753) at the 2-position can be functionalized with various groups containing heteroatoms like oxygen, nitrogen, or sulfur. Research on related N-benzyl-2-acetamidopropionamide derivatives has shown that incorporating small, heteroatom-containing substituents can lead to potent biological activity. nih.gov For example, derivatives with methoxy and ethoxy groups have demonstrated significant anticonvulsant properties. nih.gov

Synthetic routes to achieve such substitutions could involve the reaction of a nucleophile with a 2-halo-acetamide precursor. For instance, the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide was achieved by reacting 2-chloro-N-phenylacetamide with a sulfur-containing nucleophile. nih.gov This demonstrates a viable pathway for introducing sulfur-containing groups. Similarly, reacting N-benzyl-2-chloroacetamide with various alcohols, amines, or thiols under appropriate basic conditions could lead to the incorporation of a wide array of heteroatom-containing substituents at the 2-position.

Cyclization Reactions Leading to Novel Heterocyclic Analogs

The linear structure of N-benzyl-2-(benzylsulfonyl)acetamide can serve as a precursor for the synthesis of novel heterocyclic compounds. N-heterocycles are privileged structures in medicinal chemistry, appearing in a majority of FDA-approved drugs. nih.gov Green and sustainable synthetic methods, such as microwave-assisted reactions and heterogeneous catalysis, are increasingly being employed for their synthesis. nih.govmdpi.com

Intramolecular cyclization reactions can be designed to form various ring systems. For example, intramolecular cyclization of allyl sulfonamides is a known method for producing nitrogen-containing heterocycles. benthamscience.com Depending on the functional groups introduced through derivatization, various cyclization strategies could be employed. If a suitable functional group were introduced on the N-benzyl ring or the benzylsulfonyl ring, an intramolecular reaction could be triggered to form a fused heterocyclic system. For example, the condensation of o-aminobenzoic acids with formamide (B127407) is a traditional route to quinazolinones, a significant class of N-heterocycles. mdpi.com By strategically placing reactive groups on the this compound scaffold, similar cyclization reactions could lead to the formation of novel and potentially biologically active heterocyclic analogs.

Stereoselective Synthesis of Enantiomeric this compound Derivatives

A comprehensive review of scientific literature did not yield specific methods or detailed research findings for the stereoselective synthesis of enantiomeric derivatives of this compound. While the synthesis of various achiral N-benzyl acetamide derivatives is documented, and the importance of stereochemistry in related compounds is acknowledged, established protocols for the asymmetric synthesis of the target compound, this compound, are not publicly available at this time. Research into the asymmetric synthesis of other chiral sulfur compounds and alpha-sulfonyl acetamides is ongoing, but direct applications to this compound have not been reported.

Advanced Research Applications and Future Directions in N Benzyl 2 Benzylsulfonyl Acetamide Chemistry

Role as Synthetic Equivalents and Synthons in Complex Molecule Synthesis

In the realm of organic synthesis, the strategic disconnection of a complex target molecule into simpler, readily available building blocks is a foundational concept. These conceptual fragments are known as synthons, and their real-world chemical counterparts are termed synthetic equivalents. The N-benzyl-2-(benzylsulfonyl)acetamide framework serves as a valuable synthetic equivalent due to the reactivity and stability of its constituent functional groups.

The utility of related tertiary amides as synthetic equivalents has been demonstrated in the synthesis of new organic structures with potential biological activity. For instance, the related compound N-benzyl-N-(furan-2-yl-methyl)acetamide has been identified as a key synthetic equivalent in a synthon-based approach to generate novel compounds with antiprotozoal activity against Chagas disease. scielo.br This highlights the advantage of using such structurally convenient molecules, which allow for systematic modifications. scielo.br

The synthesis of various acetamide (B32628) derivatives often involves the coupling of an amine with an activated carboxylic acid or acyl chloride. researchgate.netnih.gov Specifically, benzylsulfonyl acetamide derivatives can be prepared through reactions of amines with sulfonyl-activated acetic acid precursors, such as methyl 2-(benzoxazoylsulfonyl)acetate. researchgate.netrasayanjournal.co.in This modularity allows chemists to readily access a library of derivatives by varying the amine and sulfonyl components, making the core acetamide structure a versatile platform for building molecular complexity.

Table 1: Synthetic Methodologies for Acetamide Scaffolds

| Starting Material 1 | Starting Material 2 | Coupling Method | Product Class |

| Amine (e.g., Benzylamine) | Acylating Agent (e.g., Acetic Anhydride) | Direct Acylation | N-substituted Acetamide |

| 2-amino-4,6-diarylpyrimidine | Methyl 2-(benzoxazoylsulfonyl) acetate | Ultrasonication in Ionic Liquid | Benzazolylsulfonyl pyrimidinyl acetamide |

| NSAID (e.g., Ibuprofen) | Sulfa Drug (e.g., Sulfathiazole) | DCC/DMAP Coupling | Acetamide-Sulfonamide Conjugate nih.gov |

| Benzylamine (B48309) | Chloroacetyl chloride | Schotten-Baumann conditions | 2-chloro-N-benzyl-acetamide |

Scaffold Exploration for the Development of Advanced Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. The development of such probes is crucial for drug discovery and chemical biology. The this compound scaffold is an attractive starting point for creating new chemical probes due to its synthetic tractability and the biological relevance of its components. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents. nih.govekb.eg

Structure-activity relationship (SAR) studies are fundamental to probe development, systematically modifying a lead scaffold to optimize potency, selectivity, and other properties. Research on related pyrazolopyrimidine acetamides has shown that modifications to the terminal acetamide group can significantly impact binding affinity for targets like the translocator protein (TSPO), which is relevant in oncology. nih.gov These studies demonstrate that the acetamide portion of the scaffold provides a valuable handle for introducing chemical diversity without compromising target engagement. nih.gov

By synthesizing and screening libraries of derivatives based on the benzylsulfonyl acetamide core, researchers can identify compounds with specific biological activities. For example, novel N-(benzene sulfonyl) acetamide derivatives have been designed as multi-target inhibitors of enzymes like COX-2, 5-LOX, and TRPV1, which are involved in inflammation and pain pathways. nih.gov The systematic exploration of this scaffold allows for the fine-tuning of inhibitory profiles against various biological targets.

Table 2: Biological Targets of Benzylsulfonyl Acetamide and Related Scaffolds

| Scaffold | Target(s) | Biological Application |

| N-(benzene sulfonyl) acetamide | COX-2, 5-LOX, TRPV1 | Anti-inflammatory, Analgesic nih.gov |

| Pyrazolopyrimidine acetamide | Translocator protein (TSPO) | Molecular Imaging, Therapy nih.gov |

| Acetamide-Sulfonamide Conjugates | Urease | Urease Inhibition mdpi.com |

| N-benzyl-2-acetamidopropionamide | Voltage-gated sodium channels (hypothesized) | Anticonvulsant nih.gov |

Integration of Machine Learning and AI in Computational Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and propose efficient synthetic routes, significantly accelerating research and development. neovarsity.org

For a scaffold like this compound, ML models can be employed in several ways:

De Novo Design: Generative models, such as recurrent neural networks (RNNs), can be trained on large libraries of known bioactive molecules to design novel derivatives of the benzylsulfonyl acetamide scaffold with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. biomedres.us

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of unsynthesized derivatives. researchgate.net By feeding the model structural descriptors of proposed molecules, researchers can prioritize the synthesis of compounds most likely to be active, saving time and resources. ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) have been used to build models that predict protein-ligand binding affinity and cellular activity. biomedres.us

Retrosynthesis Prediction: AI-powered tools are increasingly used to plan the synthesis of complex organic molecules. nih.gov These tools, often based on deep learning and trained on millions of published chemical reactions, can deconstruct a target molecule like a complex this compound derivative into simpler, commercially available precursors. mdpi.comchemcopilot.commit.edu This data-driven approach can suggest novel and more efficient synthetic pathways that might be overlooked by human chemists. researchgate.net

While direct application of AI to "this compound" is not yet widely documented, the methodologies are well-established for related sulfonamide and acetamide structures, indicating a clear path for future computational exploration of this specific compound. mdpi.comnih.gov

Table 3: Applications of AI/ML in Benzylsulfonyl Acetamide Chemistry

| AI/ML Application | Technique/Model | Potential Use for this compound |

| Computational Design | Generative Models (RNNs, GANs) | Design of novel derivatives with desired biological activities. biomedres.us |

| QSAR, SVM, Random Forest | Prediction of binding affinity, toxicity, and ADMET properties. biomedres.usresearchgate.net | |

| Molecular Docking | Prediction of binding modes within a protein's active site. researchgate.net | |

| Synthesis Prediction | Retrosynthesis Algorithms | Proposing efficient synthetic routes to novel derivatives. nih.govchemcopilot.com |

| Reaction Outcome Prediction | Predicting the success and yield of planned chemical reactions. |

Emerging Research Directions in Benzylsulfonyl Acetamide Chemistry

The future of research in benzylsulfonyl acetamide chemistry is poised to capitalize on both its established synthetic versatility and emerging technological advancements. Several key directions are anticipated to be particularly fruitful.

One major trend is the development of multi-target drugs . Complex diseases often involve multiple biological pathways, and compounds that can modulate several targets simultaneously offer a promising therapeutic strategy. The N-(benzene sulfonyl) acetamide scaffold has already shown potential as a multi-target inhibitor for inflammatory diseases, and future work will likely focus on designing derivatives that can concurrently hit targets for other complex conditions like cancer or neurodegenerative disorders. nih.govmdpi.com

Another emerging area is the synthesis of covalent probes and inhibitors . By incorporating a reactive "warhead" onto the benzylsulfonyl acetamide scaffold, researchers can design molecules that form a permanent covalent bond with their biological target. This can lead to probes with higher potency and prolonged duration of action, which are valuable tools for target validation and therapeutic development.

Furthermore, the creation of conjugate molecules is a growing field in medicinal chemistry. nih.gov This involves linking the benzylsulfonyl acetamide scaffold to another known drug or bioactive molecule to create a hybrid compound with potentially synergistic or enhanced properties. mdpi.com This approach could be used to improve drug delivery, reduce side effects, or overcome drug resistance. nih.gov The acetamide linkage is a common and stable method for creating such conjugates. archivepp.com

Q & A

Q. What are the common synthetic routes for N-benzyl-2-(benzylsulfonyl)acetamide derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenols or benzylamines. For example:

- Route 1 : React substituted benzylamines with sulfonyl chlorides under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.

- Route 2 : Substitution of pyridine or thiazole rings via nucleophilic aromatic substitution (e.g., replacing halogens with morpholinoethoxy groups) .

- Optimization : Use toluene at 90°C with sodium azide and trimethylamine hydrochloride to improve yields (e.g., 67% for tetrazolyl derivatives) .

Q. How is the molecular structure of this compound derivatives characterized?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H NMR (300–400 MHz in CDCl₃) identifies substituents (e.g., benzyl protons at δ 4.4–4.6 ppm, sulfonyl protons at δ 3.1–3.3 ppm) .

- X-ray Crystallography : Reveals hydrogen bonding (e.g., N–H⋯O chains stabilizing crystal structures) and dihedral angles between aryl rings (e.g., 27.17° in dichlorophenoxy derivatives) .

Q. What are the standard protocols for purity assessment and recrystallization?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures (e.g., 0–50% gradient for silica gel chromatography) .

- HPLC : Monitor purity with C18 columns and acetonitrile/water mobile phases.

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine-to-thiazole substitution) affect Src kinase inhibition?

Methodological Answer:

- SAR Insights : Replacing pyridine with thiazole in KX2-391 analogs reduces steric hindrance, enhancing binding to Src kinase’s substrate pocket .

- Contradictions : Thiazole derivatives may show lower activity than pyridine analogs due to altered electronic properties. Resolve via in vitro kinase assays (IC₅₀ comparisons) and molecular docking simulations .

Q. What challenges arise in achieving aqueous solubility for this compound derivatives?

Methodological Answer:

- Solubility Studies : Use PEG 400/water mixtures to determine preferential solvation parameters (e.g., Hildebrand solubility parameter δ₁₊₂ = 24.5 MPa¹/²). Poor solubility (<1 mg/mL) in pure water necessitates formulation with co-solvents or cyclodextrins .

- Mitigation : Introduce hydrophilic groups (e.g., morpholinoethoxy) while balancing logP values (target <3) .

Q. How do crystallographic studies inform derivative design?

Methodological Answer:

- Hydrogen Bonding : Crystal structures (e.g., N-benzyl-2-(2,4-dichlorophenoxy)acetamide) reveal intermolecular N–H⋯O bonds critical for stability. Modify substituents to mimic these interactions .

- Conformational Analysis : Chair conformations in cyclohexyl derivatives (e.g., N-cyclohexyl analogs) guide steric optimization .

Q. What computational tools are used to resolve contradictory SAR data?

Methodological Answer:

Q. What are the carcinogenic risks of this compound in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.